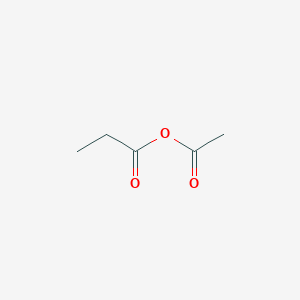

Acetic propionic anhydride

説明

Acetic propionic anhydride is a chemical compound with the molecular formula C5H8O3 . It is a derivative of carboxylic acid and is closely related to other functional groups like acid halides, acid anhydrides, esters, and amides .

Synthesis Analysis

Propionic anhydride can be prepared by dry distilling a mixture of dry calcium propionate and propionyl chloride . Another industrial route involves the thermal dehydration of propionic acid . A reaction model considering both the reaction kinetics and anhydride solubility has been developed on the basis of the reaction mechanism .

Molecular Structure Analysis

The molecular structure of Acetic propionic anhydride consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .

Physical And Chemical Properties Analysis

Acetic propionic anhydride is a colorless liquid with a molecular weight of 116.11 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 154.1±8.0 °C at 760 mmHg, and a vapour pressure of 3.2±0.3 mmHg at 25°C .

科学的研究の応用

Organic Synthesis Reagent

Acetic propionic anhydride is a widely used reagent in organic synthesis . It’s a simple acid anhydride and is a colorless liquid .

Cellulose Derivative Production

It is used for producing specialty derivatives of cellulose . These cellulose derivatives have a wide range of applications in various industries, including textiles, paper, and pharmaceuticals.

Preparation of α- and β-1-Propionyl Derivatives

Propionic anhydride has been used in the preparation of α- and β-1-propionyl derivatives of glucopyranose tetra-acetate . These derivatives can be used in various biochemical research and drug development processes.

Hydrolysis Reaction Study

The hydrolysis of propionic anhydride has been taken as a model reaction to study . This study provides insights into reaction kinetics and autocatalysis behavior of propionic anhydride hydrolysis .

Thermal Hazard Study

The hydrolysis reactions of anhydride, including propionic anhydride, have been frequently used as important model reactions for thermal hazard study . Understanding these reactions can help in the safe handling and use of these chemicals in various industrial processes.

Reaction Calorimetry

The reaction process and model parameters of propionic anhydride hydrolysis were studied using a real-time reaction calorimetry method . This method allows for the accurate measurement of heat flow profiles, which are crucial for understanding reaction kinetics and mechanisms.

作用機序

Target of Action

Acetic propionic anhydride primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the formation of more complex structures.

Mode of Action

The interaction of acetic propionic anhydride with its targets involves a process known as nucleophilic acyl substitution . This process can be broken down into three steps:

- Leaving group removal: The carboxylate ion leaves, resulting in the formation of the final product .

Biochemical Pathways

It is known that the compound can participate in various organic reactions, leading to the formation of esters, amides, and carboxylic acids . These products can then participate in further biochemical reactions, potentially affecting a wide range of pathways.

Pharmacokinetics

It is known that the compound is highly reactive and can rapidly react with nucleophiles present in biological systems . This suggests that the compound may be rapidly metabolized and excreted, potentially limiting its bioavailability.

Result of Action

The primary result of acetic propionic anhydride’s action is the formation of esters, amides, and carboxylic acids . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are formed.

Action Environment

The action of acetic propionic anhydride can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of the anhydride, forming carboxylic acids . Additionally, the reaction rate can be influenced by factors such as temperature and the presence of catalysts . The compound’s reactivity also means that it may be unstable under certain conditions, potentially limiting its efficacy .

Safety and Hazards

Acetic propionic anhydride is flammable and corrosive. It is water-reactive and its vapors may form explosive mixtures with air . It can cause sore throat, coughing, labored breathing if inhaled, inflammation, burns if on skin, tearing, redness, pain, blurred vision if in eyes, sore throat, abdominal pain, vomiting, diarrhea if swallowed .

特性

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic propionic anhydride | |

CAS RN |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)